

"synthesis of 1,4-diethynylbenzene from 1,4-bis[(trimethylsilyl)ethynyl]benzene"

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Compound of Interest

Compound Name: 1,4-Bis[(trimethylsilyl)ethynyl]benzene

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Application Notes and Protocols: Synthesis of 1,4-Diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,4-diethynylbenzene, a valuable building block in materials science and medicinal chemistry, through the deprotection of **1,4-bis[(trimethylsilyl)ethynyl]benzene**. The presented method utilizes a mild and efficient desilylation reaction with potassium carbonate in methanol. This protocol includes a comprehensive experimental procedure, safety precautions, and methods for purification. Quantitative data, including reaction yields and spectroscopic characterization, are summarized for easy reference.

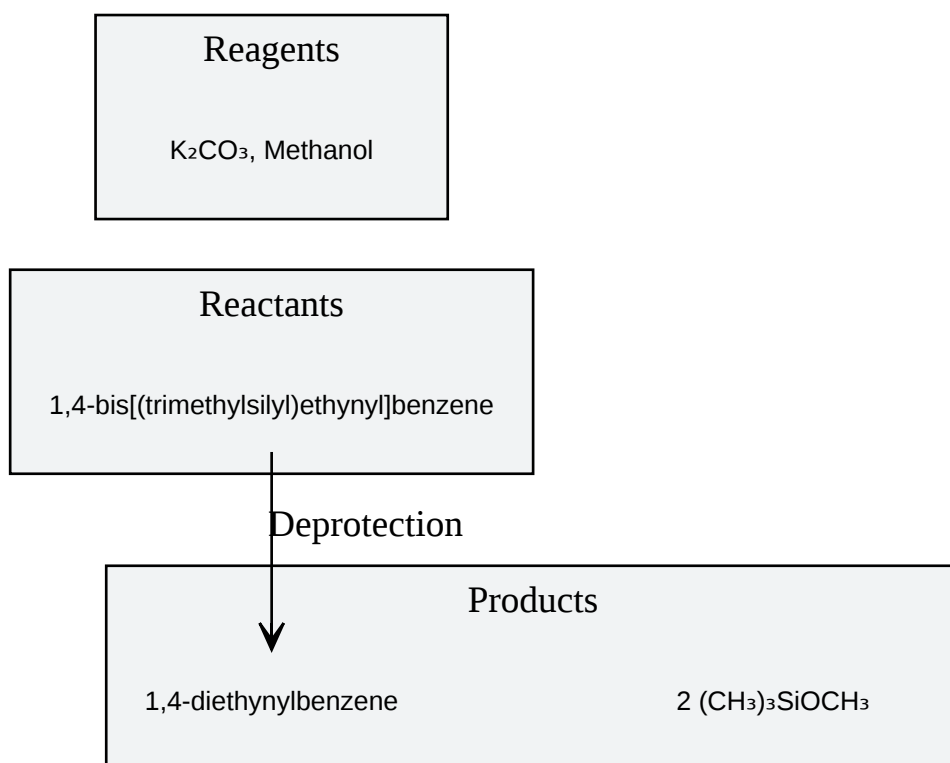
Introduction

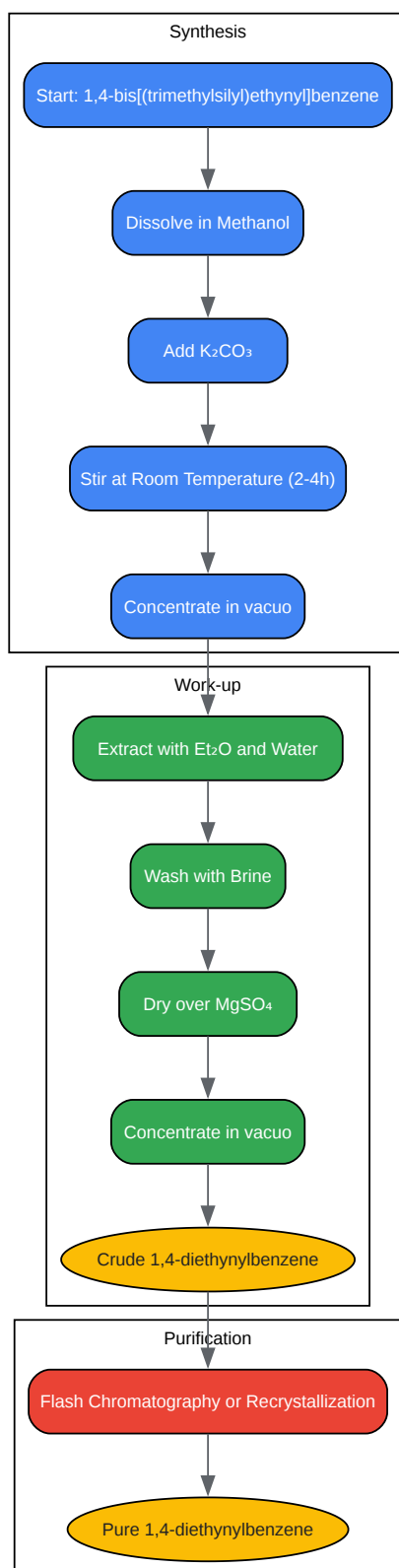
1,4-Diethynylbenzene is a rigid, linear molecule with two terminal alkyne functionalities, making it a crucial precursor for the synthesis of conjugated polymers, metal-organic frameworks (MOFs), and various pharmaceutical intermediates. A common and effective synthetic route to 1,4-diethynylbenzene involves the removal of trimethylsilyl (TMS) protecting groups from **1,4-bis[(trimethylsilyl)ethynyl]benzene**. The TMS group is favored for its stability under various

reaction conditions and its straightforward cleavage under mild basic or fluoride-mediated conditions. This application note details a robust and scalable protocol for this transformation using potassium carbonate in methanol, a method known for its simplicity and high yields.

Reaction Scheme

The synthesis proceeds via the base-catalyzed methanolysis of the silicon-carbon bond of the trimethylsilyl groups, liberating the terminal alkynes and forming trimethylmethoxysilane as a byproduct.





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